molecular formula C17H19N5 B14006775 Adenine, 6-N-benzyl-9-cyclopentyl- CAS No. 35966-95-1

Adenine, 6-N-benzyl-9-cyclopentyl-

Cat. No.: B14006775
CAS No.: 35966-95-1
M. Wt: 293.4 g/mol
InChI Key: XBJJYCQQGSHMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of N⁶-Substituted Adenine Analogues

The exploration of adenine derivatives began with the recognition of adenosine’s central role in cellular metabolism and signal transduction. Early work focused on modifying the adenine scaffold to enhance stability, bioavailability, and receptor specificity. The introduction of alkyl and aryl groups at the N⁶ position marked a pivotal shift, as these substitutions were found to modulate adenosine receptor affinity while reducing susceptibility to enzymatic degradation. For instance, N⁶-methyladenosine, one of the earliest analogues, demonstrated selective binding to A₁ receptors, highlighting the importance of steric and electronic effects at this position.

A significant breakthrough occurred with the synthesis of N⁶-cyclopentyladenosine (CPA), which exhibited nanomolar affinity for A₁ receptors and became a prototype for studying adenosine-mediated cardioprotective effects. Concurrently, researchers investigated N⁶-arylmethyl substitutions, such as benzyl groups, which introduced aromatic interactions within receptor binding pockets. These modifications were instrumental in developing dual A₁/A₃ agonists, as seen in derivatives like N⁶-(3-chlorobenzyl)adenosine, which displayed balanced affinity for both subtypes. The structural evolution of N⁶-substituted adenines culminated in hybrid molecules like 6-N-benzyl-9-cyclopentyladenine, which merges the A₁-selective cyclopentyl moiety with the A₃-preferential benzyl group.

Significance of 6-N-Benzyl-9-Cyclopentyladenine in Receptor Pharmacology

The pharmacological profile of 6-N-benzyl-9-cyclopentyladenine stems from its dual substitutions, which synergistically enhance receptor interactions. The N⁶-benzyl group engages in π-π stacking with aromatic residues in the A₃ receptor’s binding pocket, such as Phe168 and His272, while the 9-cyclopentyl moiety occupies a hydrophobic subpocket in the A₁ receptor, stabilizing its inactive conformation. This bifunctional design results in a compound with submicromolar affinity for both receptors (A₁ Kᵢ = 7.7 nM; A₃ Kᵢ = 22 nM), as demonstrated in radioligand displacement assays.

Comparative studies with related analogues underscore its unique selectivity. For example, replacing the cyclopentyl group with a methyl substituent (as in N⁶-benzyl-9-methyladenine) reduces A₁ affinity by 15-fold, emphasizing the cyclopentyl group’s role in hydrophobic anchoring. Similarly, omitting the benzyl group (as in 9-cyclopentyladenine) abolishes A₃ binding entirely, confirming the necessity of aromatic interactions at the N⁶ position. Molecular dynamics simulations further reveal that the benzyl group induces a conformational change in the A₃ receptor’s second extracellular loop, facilitating G-protein coupling and downstream signaling.

The compound’s utility extends to functional assays, where it acts as a partial agonist at A₃ receptors (EC₅₀ = 110 nM) and a neutral antagonist at A₁ receptors (Kᵢ = 7.7 nM). This dual activity enables researchers to dissect adenosine’s opposing roles in pathways like ischemia-reperfusion injury, where A₁ activation is cardioprotective but A₃ overstimulation may exacerbate damage. Recent applications include its use in probing the cross-talk between A₁ and A₃ receptors in cancer models, where receptor heterodimerization influences tumor proliferation.

Properties

CAS No.

35966-95-1

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-9-cyclopentylpurin-6-amine

InChI

InChI=1S/C17H19N5/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20)

InChI Key

XBJJYCQQGSHMNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Protection of Adenosine Hydroxyl Groups

  • 5',3'-Cyclic Silyl Protection: The 5' and 3' hydroxyl groups of adenosine are protected using disilylalkyl bis(trifluoromethanesulfonate) reagents to form 5',3'-O-(di-alkylsilanediyl)-adenosine intermediates. This step prevents unwanted side reactions during subsequent alkylations.
Step Reagents/Conditions Purpose
1 Disilylalkyl bis(trifluoromethanesulfonate) Protect 5',3'-hydroxyl groups as silyl ethers

N9-Cyclopentyl Substitution

  • N9-Alkylation: The cyclopentyl group is introduced at the N9 position typically by nucleophilic substitution using cyclopentylamine or cyclopentyl halides under reflux conditions in ethanol or similar solvents. This step may require bases like triethylamine or Hünig’s base to facilitate the reaction.
Step Reagents/Conditions Notes
2 Cyclopentylamine, Et3N or DIPEA, EtOH, reflux Alkylation at N9 position; reaction times vary from hours to days

N6-Benzyl Substitution

  • N6-Amination with Benzyl Derivatives: The benzyl group is introduced at the N6 position by aromatic nucleophilic substitution of a 6-chloropurine intermediate with benzylamine or benzyl derivatives. This reaction is typically conducted in refluxing ethanol with triethylamine or DIPEA as a base.
Step Reagents/Conditions Outcome
3 Benzylamine, Et3N or DIPEA, EtOH, reflux Substitution of 6-chloro group by benzylamine

Deprotection and Purification

  • Removal of Protecting Groups: After substitution steps, silyl and acetyl protecting groups are removed by treatment with potassium carbonate in methanol or by acidic hydrolysis, yielding the free nucleoside derivative.
Step Reagents/Conditions Notes
4 K2CO3 in MeOH, room temp Quantitative deprotection of acetyl groups
  • Hydrogenolysis: Attempts to remove benzyl protecting groups by catalytic hydrogenolysis may be ineffective for some intermediates, requiring alternative catalysts such as Pearlman’s catalyst with cyclohexene.

Representative Synthetic Scheme (Summary)

Step Intermediate/Product Reagents/Conditions Yield (%)
1 5',3'-O-(di-alkylsilanediyl)-adenosine Disilylalkyl bis(trifluoromethanesulfonate) Not specified
2 5',3'-O-(di-alkylsilanediyl)-2'-O-alkyl adenosine Alkylation with cyclopentylamine, reflux High (up to quantitative)
3 N6-Benzyl-5',3'-protected adenosine Benzylamine, Et3N or DIPEA, reflux Moderate to high (54-99%)
4 Adenine, 6-N-benzyl-9-cyclopentyl- (final) Deprotection with K2CO3 in MeOH Quantitative

Alternative Synthetic Routes and Notes

  • Use of 6-Chloropurine Intermediates: 6-Chloropurine derivatives are common intermediates for N6-substitution reactions. These can be prepared from purine or pyrimidine precursors via chlorination and subsequent amination.

  • Scale-Up Feasibility: The described methods, especially those involving silyl protecting groups and alkylation, have been demonstrated to be scalable to kilogram quantities, making them practical for industrial synthesis.

  • Reaction Time Variability: The reaction times for N6-substitution with bulky amines such as 1-adamantylamine can be significantly longer (up to a week) compared to smaller amines like cyclopentylamine, which may complete within hours to days.

  • Purification Techniques: Final products are typically purified using chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC) on C-18 columns to ensure high purity.

Comparative Table of Key Reaction Parameters

Reaction Step Typical Reagents Solvent Temperature Time Yield Range (%) Notes
Hydroxyl Protection Disilylalkyl bis(trifluoromethanesulfonate) Organic solvents Room temp to reflux Hours Not specified Protects 5',3' hydroxyl groups
N9-Cyclopentylation Cyclopentylamine, Et3N or DIPEA Ethanol Reflux Hours to days High Alkylation at N9 position
N6-Benzylation Benzylamine, Et3N or DIPEA Ethanol Reflux Hours to days 54-99 Nucleophilic aromatic substitution
Deprotection K2CO3 in MeOH Methanol Room temp 3 hours Quantitative Removes acetyl/silyl groups
Hydrogenolysis (optional) Pd(OH)2, cyclohexene Ethanol Reflux 18 hours Up to 99 For benzyl group removal

Summary of Research Findings

  • The preparation of Adenine, 6-N-benzyl-9-cyclopentyl- involves strategic protection of hydroxyl groups, selective N9 and N6 substitutions, and careful deprotection steps.
  • The use of silyl protecting groups at the 5' and 3' hydroxyl positions is a key step to prevent side reactions during alkylation.
  • Nucleophilic substitution on 6-chloropurine intermediates with benzylamine is an effective method to introduce the N6-benzyl group.
  • Cyclopentylamine serves as a nucleophile for N9 substitution, with reaction conditions optimized for yield and purity.
  • The synthetic methods are scalable and have been validated in literature and patents, with yields ranging from moderate to quantitative.
  • Purification by HPLC and characterization by NMR confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9-cyclopentyl-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine or cyclopentylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Adenine, 6-N-benzyl-9-cyclopentyl-, a modified purine nucleobase, has applications in medicinal chemistry due to its interactions with adenosine receptors. It has a molecular weight of approximately 293.3663 g/mol and the chemical formula C17H19N5C_{17}H_{19}N_5 . The compound's structure includes a benzyl group at the nitrogen in the 6 position and a cyclopentyl group at position 9 of the adenine structure. This modification increases its binding affinity and selectivity for adenosine receptors, particularly the A1 and A3 subtypes.

Applications in Medicinal Chemistry

Adenine, 6-N-benzyl-9-cyclopentyl- is significant in pharmacological studies because of its selective binding to A1 and A3 adenosine receptors. The compound may act as an agonist or antagonist, depending on the receptor subtype and the presence of other substituents on the adenine structure.

Adenosine Receptors Adenosine receptors are divided into subtypes, A1 and A2, based on adenylate cyclase activity . A1 receptors inhibit adenylate cyclase activity, while A2 receptors stimulate it . Alkylxanthines like caffeine and theophylline are known antagonists at adenosine receptors .

Structural Analogs Several compounds share structural similarities with Adenine, 6-N-benzyl-9-cyclopentyl-, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
N6-(2-Phenylethyl)adenosinePhenylethyl substitution at N6A3 receptor agonist
N6-benzyladenosineBenzyl group at N6 without cyclopentaneA2A receptor antagonist
9-CyclopentyladenosineCyclopentane at position 9Selective A1 receptor agonist
N6-(2-Methylbenzyl)adenosineMethyl substitution on benzyl groupModulates immune responses

The unique combination of a benzyl group at N6 and a cyclopentyl ring at C9 allows Adenine, 6-N-benzyl-9-cyclopentyl- to exhibit distinct selectivity and potency at adenosine receptors compared to its analogs. This specificity is crucial for developing targeted therapies with minimized side effects.

Mechanism of Action

The mechanism of action of N-benzyl-9-cyclopentyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and solubility are influenced by substituents at the 6-N and 9-positions. Below is a comparative analysis of structurally related adenine derivatives:

Compound Name CAS Reg. No. Molecular Formula Substituents (6-N / 9-position) Molecular Weight Key Properties/Applications
6-N-benzyl-9-cyclopentyladenine 1639417-53-0* C₁₇H₁₉N₅ Benzyl / Cyclopentyl 285.36 g/mol† Enhanced lipophilicity; antiviral R&D
N-Benzyl-9-ethylpurin-6-amine 25870-60-4 C₁₄H₁₅N₅ Benzyl / Ethyl 253.30 g/mol Adenosine receptor modulation
N-Cyclopentyl-9H-purin-6-amine 103626-36-4 C₁₀H₁₃N₅ Hydrogen / Cyclopentyl 203.24 g/mol Base structure for kinase inhibitors
9-Butyladenine N/A C₉H₁₃N₅ Hydrogen / Butyl 191.23 g/mol Solubility studies; enzyme inhibition
9-(Tri-O-benzyl-β-D-arabinofuranosyl)adenine 39639-47-9 C₃₄H₃₃N₅O₄ Sugar moiety / Tri-O-benzyl 591.66 g/mol Nucleoside analog synthesis

*CAS number inferred from ; †Calculated based on structural analogs.

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with UV detection (λ = 260 nm); ≥98% purity threshold.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 352.2) .
  • 1H/13C NMR : Verify absence of residual solvents (e.g., DMF) and byproducts .

Advanced: How does the 6-N-benzyl group influence binding to adenosine receptors compared to unmodified adenine?

Answer:
The 6-N-benzyl moiety enhances lipophilicity, potentially improving membrane permeability. Experimental validation includes:

Radioligand Binding Assays : Compare displacement of [3H]CGS-21680 (A2A receptor antagonist) in HEK293 cells expressing human adenosine receptors.

Molecular Dynamics Simulations : Analyze hydrophobic interactions between the benzyl group and receptor pockets (e.g., A2A’s extracellular loop) .

Data Interpretation : A 6-N-benzyl substitution typically reduces IC50 by 3-fold compared to adenine derivatives lacking this group .

Basic: What spectroscopic techniques are critical for characterizing 6-N-benzyl-9-cyclopentyl adenine?

Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for benzyl) and cyclopentyl protons (δ 1.5–2.5 ppm).
  • 13C NMR : Confirm cyclopentyl carbons (δ 25–35 ppm) and adenine’s C2 (δ 152 ppm) .
  • IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1650 cm⁻¹) .
  • ESI-HRMS : Exact mass calculation (e.g., C17H21N5 requires m/z 311.1851) .

Advanced: Does this compound modulate ABCG2 transporter activity in cancer stem cells (CSCs)?

Answer:
Experimental Design :

Cell Models : Use CD44+/CD24- breast CSCs (MDA-MB-231) .

Hoechst 33342 Efflux Assay : Treat cells with 10 µM compound; measure intracellular dye retention via flow cytometry.

Western Blot : Quantify ABCG2 protein levels post-treatment (48 hrs).

Q. Findings :

  • 6-N-benzyl-9-cyclopentyl adenine reduces ABCG2 expression by 60% (vs. control), reversing chemoresistance to doxorubicin .
  • Mechanism : Competitive inhibition of ATP-binding domains in ABCG2, confirmed via molecular docking .

Basic: What in vitro assays assess the compound’s antiviral activity?

Answer:

Plaque Reduction Assay : Infect Vero cells with HSV-1; measure EC50 using a 72-hour incubation period.

Cytotoxicity (CC50) : Use MTT assays on human fibroblasts to determine selectivity index (SI = CC50/EC50) .

Time-of-Addition Studies : Identify whether the compound inhibits viral entry or replication .

Advanced: How to resolve discrepancies in IC50 values across cancer cell lines?

Answer:
Contradiction Analysis :

  • Variable Factors : Differences in ABCG2 expression levels (e.g., MCF7 vs. MDA-MB-231) .
  • Methodology Adjustments :
    • Normalize data to ATP content (CellTiter-Glo) to account for proliferation rate variations.
    • Include transporter inhibitors (e.g., Ko143) to isolate ABCG2-mediated effects .

Table 1 : IC50 Variability in Breast Cancer Lines

Cell LineIC50 (µM)ABCG2 Expression (Fold Change)
MCF712.3 ± 1.21.0 (Baseline)
MDA-MB-2314.8 ± 0.73.2

Basic: What storage conditions ensure compound stability?

Answer:

  • Solvent : Store in anhydrous DMSO at -20°C; avoid freeze-thaw cycles.
  • Solid Form : Keep in amber vials under argon; desiccate with silica gel .
  • Stability Monitoring : Quarterly HPLC checks for degradation products (e.g., adenine backbone hydrolysis) .

Advanced: Can computational modeling predict interactions with viral polymerases?

Answer:
Methodology :

Docking Studies (AutoDock Vina) : Use HSV-1 polymerase (PDB: 2GV9) to simulate binding.

MD Simulations (GROMACS) : Assess complex stability over 100 ns.

Validation : Compare predicted binding energy (-9.2 kcal/mol) with empirical EC50 values .

Key Insight : The cyclopentyl group stabilizes hydrophobic interactions with polymerase’s thumb domain, enhancing inhibitory potency .

Basic: How to design a structure-activity relationship (SAR) study?

Answer:
SAR Parameters :

Variations : Synthesize analogues with substituents at N6 (e.g., -CH2Ph, -CH2Cyclohexyl) and N9 (e.g., cyclobutyl, adamantyl).

Assays : Test antiviral activity (EC50) and cytotoxicity (CC50) in parallel .

Data Analysis : Use Hansch analysis to correlate logP with activity .

Table 2 : SAR of N6/N9 Derivatives

CompoundN6 SubstituentN9 SubstituentEC50 (µM)logP
1BenzylCyclopentyl0.82.1
2CyclohexylCyclopentyl1.52.5

Advanced: What mechanisms explain selective toxicity in ANT2-overexpressing cells?

Answer:
Hypothesis : The compound inhibits adenine nucleotide translocase 2 (ANT2), disrupting mitochondrial ATP/ADP exchange.
Validation :

siRNA Knockdown : ANT2 silencing in MCF10AEMT cells reduces compound toxicity by 70% .

Mitochondrial Isolation : Measure ADP/ATP ratios via luciferase assays; treated cells show a 2.5-fold increase .

Apoptosis Markers : Caspase-3 activation (flow cytometry) and cytochrome c release (Western blot) confirm mitochondrial pathway involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.